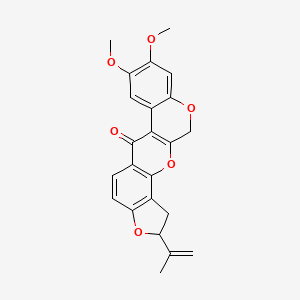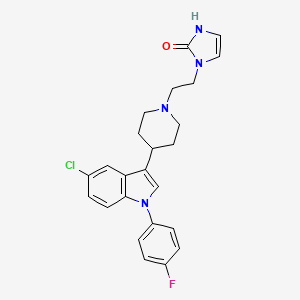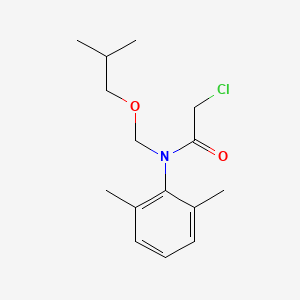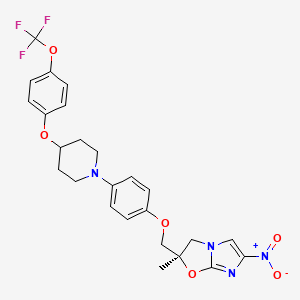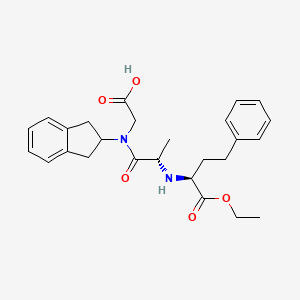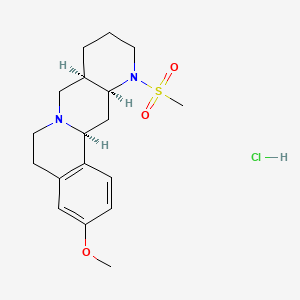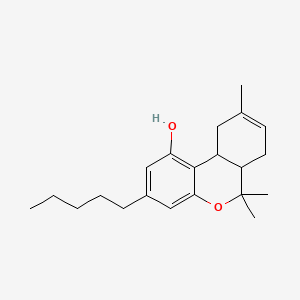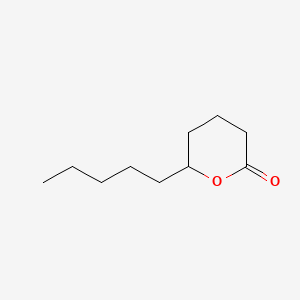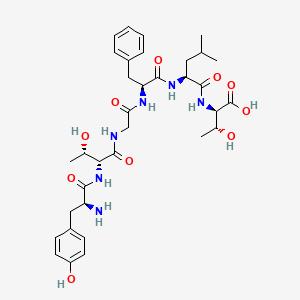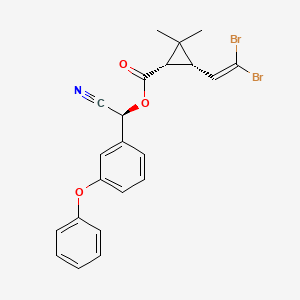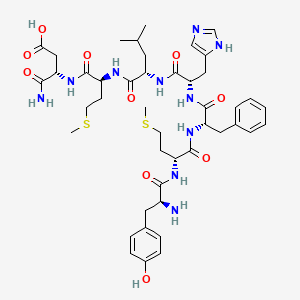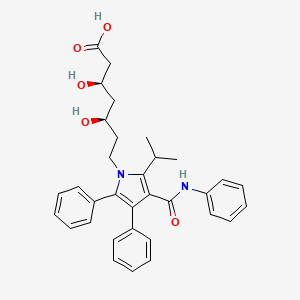
Désfluoroatorvastatine
Vue d'ensemble
Description
Desfluoroatorvastatin is a derivative of atorvastatin, a widely used statin medication. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the mevalonate pathway responsible for cholesterol synthesis. Desfluoroatorvastatin, as the name suggests, is a version of atorvastatin where the fluorine atom has been removed. This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
Desfluoroatorvastatin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of statin derivatives and their chemical properties.
Biology: Investigated for its effects on cellular pathways and cholesterol metabolism.
Medicine: Explored for its potential use in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Desfluoroatorvastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .
Mode of Action
Desfluoroatorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Desfluoroatorvastatin disrupts the mevalonate pathway , leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of intracellular cholesterol, which triggers a homeostatic feedback mechanism governed by the sterol regulatory element-binding protein (SREBP) family of transcription factors .
Pharmacokinetics
Statins like Atorvastatin show pronounced pharmacokinetic changes in conditions like cirrhosis . They are metabolized by CYP3A4 isoenzymes, which can lead to significant interactions . .
Result of Action
The primary result of Desfluoroatorvastatin’s action is a reduction in cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease . Moreover, statins have been shown to induce potent tumor-specific apoptosis . Many retrospective studies have reported that statin use is associated with reduced cancer risk .
Action Environment
The action of Desfluoroatorvastatin, like other statins, can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP3A4 isoenzymes can lead to drug-drug interactions . Additionally, disease states such as cirrhosis can significantly alter the pharmacokinetics of statins . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of Desfluoroatorvastatin.
Analyse Biochimique
Biochemical Properties
Desfluoroatorvastatin, like other statins, interacts with the enzyme HMG-CoA reductase. This interaction inhibits the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . The nature of this interaction is inhibitory, with Desfluoroatorvastatin acting as a competitive inhibitor of HMG-CoA reductase .
Cellular Effects
Desfluoroatorvastatin can have significant effects on various types of cells and cellular processes. By inhibiting the mevalonate pathway, it reduces the synthesis of cholesterol, impacting cell function. This can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, statins have been shown to induce potent tumor-specific apoptosis .
Molecular Mechanism
The molecular mechanism of Desfluoroatorvastatin involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol production. Additionally, the inhibition of the mevalonate pathway can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Desfluoroatorvastatin can change over time in laboratory settings. Statins require 4 weeks or more to exert their full effect on lipid concentrations . Over time, the drug’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Desfluoroatorvastatin is involved in the mevalonate metabolic pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus the production of mevalonate . This can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Desfluoroatorvastatin within cells and tissues are influenced by various factors. Statins are generally transported across the cell membrane, and their distribution can be influenced by factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
As a statin, it is known to interact with HMG-CoA reductase, an enzyme that is located in the cytosol and endoplasmic reticulum of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desfluoroatorvastatin involves several steps, starting from the basic structure of atorvastatin. One common method includes the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The defluoro-hydroxy precursor is produced and then subjected to various reaction conditions to yield desfluoroatorvastatin.
Industrial Production Methods: Industrial production of desfluoroatorvastatin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic reduction, esterification, and purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoroatorvastatin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Atorvastatin: The parent compound, known for its potent cholesterol-lowering effects.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness of Desfluoroatorvastatin: Desfluoroatorvastatin is unique due to the absence of the fluorine atom, which can affect its binding affinity to the target enzyme and its overall pharmacological profile. This modification may result in different therapeutic outcomes and side effect profiles compared to other statins .
Propriétés
IUPAC Name |
(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBJYRYCRZMSB-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195827 | |
| Record name | Desfluoroatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433289-84-0, 433289-83-9 | |
| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfluoroatorvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfluoroatorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Defluoro Atorvastatin Calcium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFLUOROATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


